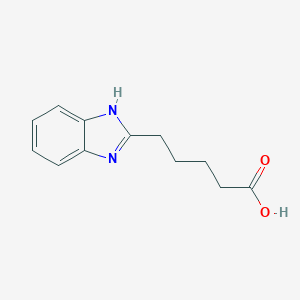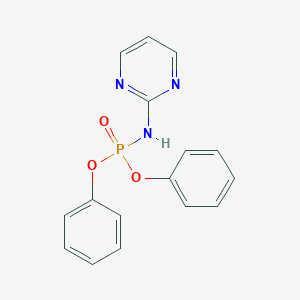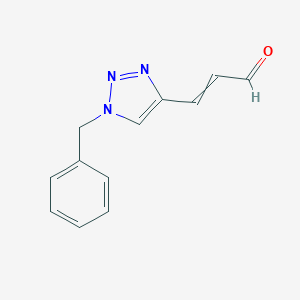![molecular formula C17H42O5Si4 B079877 Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane CAS No. 14251-20-8](/img/structure/B79877.png)
Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane is a chemical compound that is widely used in scientific research. It is a silane coupling agent that is used to enhance the adhesion between inorganic materials, such as glass, ceramics, and metals, and organic polymers.
Mecanismo De Acción
The mechanism of action of Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane involves the formation of covalent bonds between the inorganic and organic materials. The silane group of the compound reacts with the hydroxyl groups on the surface of the inorganic material, resulting in the formation of a stable chemical bond. The organic group of the compound interacts with the organic polymer, resulting in improved adhesion between the inorganic and organic materials.
Efectos Bioquímicos Y Fisiológicos
Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane is not intended for use in biochemical and physiological applications. Therefore, there is no information available on its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane in lab experiments include its ability to improve the adhesion between inorganic and organic materials, resulting in improved mechanical properties of composite materials. It is also easy to handle and has a long shelf life. The limitations of using Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the research on Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of its application in other fields, such as biomedicine and energy storage. Additionally, research can be conducted on the optimization of its use in composite materials to achieve superior mechanical properties.
Métodos De Síntesis
The synthesis of Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane involves the reaction of 3-(Trimethylsilyloxy)propanol with 2,3,5-tris(trimethylsilyloxy)tetrahydrofuran in the presence of a catalyst, such as boron trifluoride etherate. The reaction proceeds through a ring-opening process, resulting in the formation of the desired product. The synthesis method has been optimized to achieve high yields and purity of the product.
Aplicaciones Científicas De Investigación
Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane has various applications in scientific research. It is widely used as a coupling agent in the preparation of composite materials, such as polymer composites, ceramic composites, and metal composites. It enhances the adhesion between the inorganic and organic materials, resulting in improved mechanical properties of the composite materials. It is also used as a surface modifier to improve the wettability and dispersibility of inorganic materials in organic solvents.
Propiedades
Número CAS |
14251-20-8 |
|---|---|
Nombre del producto |
Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane |
Fórmula molecular |
C17H42O5Si4 |
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane |
InChI |
InChI=1S/C17H42O5Si4/c1-23(2,3)19-14-13-18-17(22-26(10,11)12)16(21-25(7,8)9)15(14)20-24(4,5)6/h14-17H,13H2,1-12H3/t14-,15+,16-,17-/m1/s1 |
Clave InChI |
KEOUSSOURMHEKN-YYIAUSFCSA-N |
SMILES isomérico |
C[Si](C)(C)O[C@@H]1CO[C@@H]([C@@H]([C@H]1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES |
C[Si](C)(C)OC1COC(C(C1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)OC1COC(C(C1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Sinónimos |
1-O,2-O,3-O,4-O-Tetrakis(trimethylsilyl)-α-D-xylopyranose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



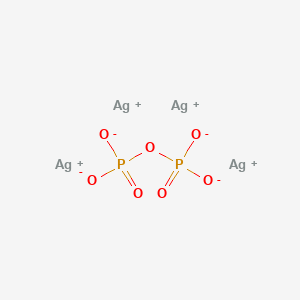
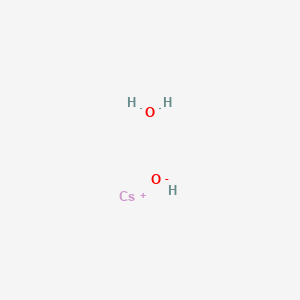
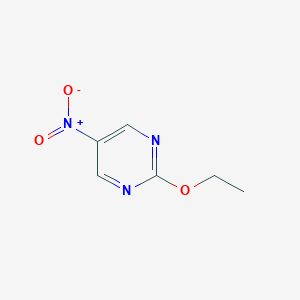
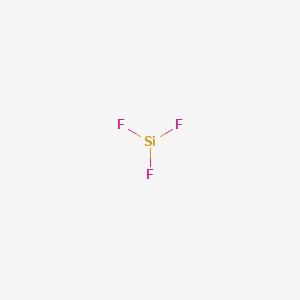
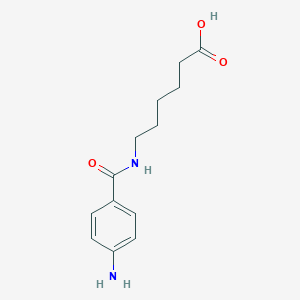
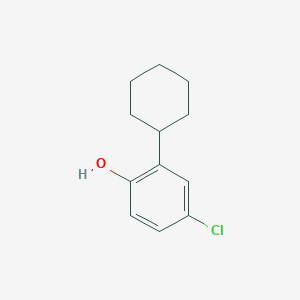
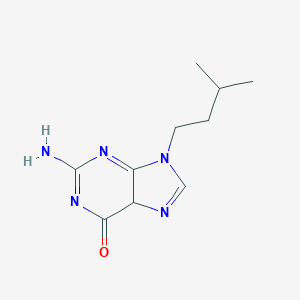
![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)
